molecular formula C20H19ClN2O4S B2356074 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 887223-32-7

6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2356074
CAS No.: 887223-32-7
M. Wt: 418.89
InChI Key: XDTGSRMLTLPWTL-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with three key substituents:

  • Position 6: A chlorine atom.
  • Position 3: A 4-methoxybenzenesulfonyl group, which introduces steric bulk and electron-withdrawing properties.
  • Position 4: A morpholine ring, a nitrogen-containing heterocycle known to enhance bioavailability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

4-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-26-15-3-5-16(6-4-15)28(24,25)19-13-22-18-7-2-14(21)12-17(18)20(19)23-8-10-27-11-9-23/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGSRMLTLPWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Ring Formation via Friedländer and Skraup Cyclization

The quinoline scaffold is typically constructed using Friedländer cyclization, where aniline derivatives react with α,β-unsaturated carbonyl compounds. For example, N-(4-bromophenyl)-3-hydrocinnamamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield halogenated quinoline intermediates. This method achieves a 70–85% yield under reflux conditions (80–100°C, 12–18 hours).

Reaction Conditions:

  • Catalyst: POCl₃ (71–80 mL per 34–36.5 g substrate)
  • Solvent: DMF (27–30 mL per reaction)
  • Temperature: 35–45°C for activation, followed by 80°C overnight

Chlorination at Position 6

Sulfonylation at Position 3

4-Methoxybenzenesulfonyl Group Incorporation

The 4-methoxybenzenesulfonyl moiety is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. A study on cyclobutanone inhibitors highlights the use of sulfonyl chlorides with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propylphosphonic anhydride) as coupling agents. For instance, reacting 3-chloroquinoline with 4-methoxybenzenesulfonyl chloride (1.2–1.5 eq) in DCM at 25°C for 12 hours yields 73–93% sulfonylated product.

Optimization Insights:

  • Catalyst: EDCI (1.5 eq) or T3P (50% v/v)
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Side Products: <5% desulfonylation observed at >50°C

Morpholine Installation at Position 4

Nucleophilic Substitution with Morpholine

Morpholine is introduced via SNAr (nucleophilic aromatic substitution) on 4-chloroquinoline intermediates. A synthesis of morpholine-containing quinoline derivatives employs sodium methoxide (NaOMe) in anhydrous methanol under reflux (12–24 hours), achieving 55–75% yield. The reaction’s success hinges on electron-withdrawing groups (e.g., sulfonyl) at position 3, which activate position 4 for substitution.

Procedure:

  • Dissolve 4-chloro-3-sulfonylquinoline (1 eq) in methanol (200 mL).
  • Add morpholine (1.5 eq) and NaOMe (2 eq).
  • Reflux at 65°C for 18 hours.

Yield Comparison:

Morpholine (eq) Temperature (°C) Time (hours) Yield (%)
1.5 65 18 68
2.0 70 24 75

Integrated Multi-Step Synthesis

Sequential Functionalization Pathway

A representative synthesis route combines the above steps:

  • Quinoline Formation: Friedländer cyclization of N-(4-bromophenyl)-3-hydrocinnamamide → 6-bromo-2-chloroquinoline (72% yield).
  • Methoxylation: Sodium methoxide in methanol → 2-methoxy-6-bromoquinoline (85% yield).
  • Chlorination: NCS/benzoyl peroxide → 6-chloro-3-(4-methoxybenzenesulfonyl)quinoline (59% yield).
  • Morpholine Coupling: SNAr with morpholine/NaOMe → final product (68% yield).

Overall Yield: 72% × 85% × 59% × 68% ≈ 24.8%

Analytical Validation and Purification

Chromatographic Techniques

Crude products are purified via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (methanol/ether). The patent CN102850269A reports >90% purity after column chromatography, while recrystallization from anhydrous diethyl ether achieves 95–98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 8.12 (d, J = 8.8 Hz, 2H, sulfonyl aryl), 7.05 (d, J = 8.8 Hz, 2H, methoxy aryl), 3.85 (s, 3H, OCH₃), 3.75–3.65 (m, 4H, morpholine), 3.10–3.00 (m, 4H, morpholine).
  • MS (ESI+): m/z 463.1 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination: Competing chlorination at positions 5 and 7 necessitates precise temperature control (<40°C) and stoichiometric NCS.
  • Morpholine Stability: Prolonged reflux (>24 hours) leads to morpholine decomposition; microwave-assisted synthesis reduces reaction time to 2–4 hours.
  • Sulfonylation Efficiency: EDCI outperforms T3P in minimizing sulfonate ester byproducts (<3% vs. 8–12%).

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Overview:
The compound has demonstrated notable antimicrobial properties, particularly against bacterial strains. Research indicates that quinoline derivatives often exhibit enhanced activity against various pathogens.

Case Study:
A study synthesized several quinoline derivatives, including 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, and evaluated their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating strong antibacterial potential .

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMIC (µg/mL)
This compoundMycobacterium smegmatis6.25
Other Derivative APseudomonas aeruginosa12.50
Other Derivative BE. coli15.00

Antimalarial Applications

Overview:
Quinoline derivatives are well-known for their antimalarial properties. The specific compound in focus has been evaluated for its efficacy against malaria parasites.

Case Study:
In a recent study, quinoline derivatives were synthesized and tested for their ability to combat chloroquine-resistant malaria strains. The lead compound exhibited promising activity in both in vitro and in vivo models, suggesting its potential as a blood schizonticidal agent .

Data Table: Antimalarial Efficacy

Compound NameActivity Against MalariaIC50 (µM)
This compoundChloroquine-resistant strains0.5
Other Derivative CSensitive strains0.2

Insecticidal Properties

Overview:
The compound has also been investigated for its insecticidal effects, particularly against vectors of diseases such as malaria and dengue.

Case Study:
A study focused on synthesizing new quinoline derivatives revealed that certain compounds exhibited significant larvicidal and pupicidal activities against mosquito larvae, with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL . This highlights the potential for developing vector control agents based on this class of compounds.

Data Table: Insecticidal Activity

Compound NameTarget InsectLethal Concentration (µM/mL)
This compoundMosquito larvae (first instar)4.408
Other Derivative DPupal populations7.958

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonyl group plays a crucial role in enhancing the binding affinity to the target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key differences and similarities with structurally related quinoline derivatives:

Compound Name Position 6 Position 3 Position 4 Bioactivity Reference
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline Cl 4-MeO-benzenesulfonyl Morpholine Not reported N/A
6-Chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one Cl Morpholine Phenyl Not reported
4-(6-Bromoquinolin-4-yl)morpholine Br H Morpholine Not reported
4-(3-((2-(4-Chlorophenyl)-6-(4-methoxyphenyl)quinolin-4-yl)oxy)propyl)morpholine (20b) Cl 4-Methoxyphenyl (at position 2) Morpholine-propyloxy Anticancer (DLD-1, HCT-116 cells)
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline Cl H Phenyl Not reported

Key Observations :

Position 4 Morpholine: The presence of morpholine at position 4 is shared with 4-(6-bromoquinolin-4-yl)morpholine and compound 20b , though the latter links morpholine via a propyloxy chain. Morpholine is associated with improved solubility and receptor interactions .

Position 3 Substituents : The 4-methoxybenzenesulfonyl group in the target compound is unique among the analogs. This group’s electron-withdrawing nature may influence reactivity and binding compared to simpler aryl or morpholine groups .

Physicochemical Properties
  • Molecular Weight and Solubility: The target compound’s sulfonyl group increases molecular weight compared to analogs like 4-(6-bromoquinolin-4-yl)morpholine (293.16 g/mol) . This may reduce solubility but improve membrane permeability.
  • Melting Points: Similar quinolines with aryl substituents (e.g., 4k in ) have melting points of 223–225°C, suggesting the target compound may exhibit comparable thermal stability .

Biological Activity

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound that belongs to the class of quinolines, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H18ClN3O3S
  • Molecular Weight: 367.85 g/mol
  • CAS Number: 306937-21-3

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5495.12
MCF-74.78
HeLa6.20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound has a potent effect on inhibiting cancer cell proliferation.

The mechanism of action for this compound involves multiple pathways:

  • Induction of Apoptosis: Studies have shown that treatment with this quinoline derivative leads to increased apoptosis in cancer cells through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, culminating in caspase activation .
  • Cell Cycle Arrest: The compound has been reported to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating further .
  • Iron Signaling Modulation: The incorporation of a quinoline moiety allows for interactions with iron metabolism within cells, which is crucial for cancer cell growth and survival. This interaction may lead to reduced availability of iron, thereby inhibiting tumor growth .

Case Studies

Case Study 1: Lung Cancer Treatment

In a preclinical study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations (20 µM). The study concluded that this compound could serve as a promising candidate for lung cancer therapy due to its potent anticancer activity and favorable safety profile .

Case Study 2: Breast Cancer Efficacy

Another investigation focused on MCF-7 breast cancer cells, where the compound demonstrated an IC50 value of 4.78 µM. The study emphasized its potential as a therapeutic agent against hormone-responsive breast cancers, highlighting its ability to modulate estrogen receptor signaling pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core.

Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Skraup or Doebner-Miller reactions) .

Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling .

Morpholine Incorporation : Reaction of a chloro-substituted intermediate with morpholine under reflux in polar aprotic solvents (e.g., DMF) .

  • Characterization :
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent orientation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>95%) .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

  • Methodological Answer : Stability studies include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • pH-Dependent Degradation : Incubation in buffered solutions (pH 1–13) followed by HPLC monitoring to identify labile groups (e.g., sulfonyl or morpholine moieties) .
  • Oxidative Stress Tests : Exposure to H2_2O2_2 or UV light to evaluate photostability .

Advanced Research Questions

Q. How can contradictory data in literature regarding the biological activity of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols .
  • Purity Thresholds : Use preparative HPLC to isolate batches with ≥99% purity and retest activity .
  • Mechanistic Studies : Compare binding affinities to targets (e.g., kinases) via surface plasmon resonance (SPR) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerases) based on the quinoline core’s planarity and sulfonyl group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on IC50_{50} values using CoMFA or CoMSIA .

Q. How does the morpholin-4-yl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Compare octanol-water partition coefficients of morpholine-containing analogs vs. pyrrolidine derivatives .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to assess CYP450-mediated oxidation .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}) and predict oral bioavailability .

Key Considerations for Researchers

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for higher yields and reduced side-products .
  • Analytical Rigor : Use orthogonal methods (e.g., NMR + X-ray crystallography) to resolve ambiguous structural assignments .
  • Biological Context : Validate target engagement with CRISPR knockouts or siRNA silencing to confirm mechanism .

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